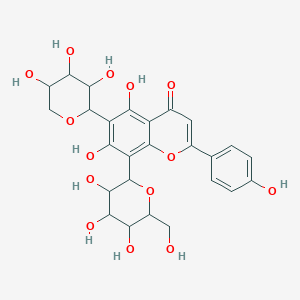
Corymboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corymboside is a naturally occurring flavonoid glycoside, specifically an apigenin glycoside. It is found in various plants, including wheat bran and other cereals. This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Corymboside is known to target inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its targets (iNOS and COX-2) by inhibiting their activity . This inhibition reduces the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response pathway. By inhibiting iNOS and COX-2, this compound disrupts the production of key inflammatory mediators, leading to a reduction in inflammation .
Pharmacokinetics
It’s known that this compound is a weakly basic compound , which may influence its absorption and distribution in the body.
Result of Action
The primary result of this compound’s action is a reduction in inflammation. By inhibiting the activity of iNOS and COX-2, this compound reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in conditions characterized by excessive inflammation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of this compound, potentially altering its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Corymboside is known to exhibit antioxidant and anti-inflammatory activities . It interacts with various biomolecules, contributing to its antioxidant and anti-inflammatory activities.
Cellular Effects
This compound has been found to exhibit effects on various types of cells. It has been associated with antioxidant and anti-inflammatory activities in cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corymboside can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as wheat bran. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound. The extract is then purified using techniques like preparative liquid chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Corymboside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its antioxidant properties.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products:
Scientific Research Applications
Corymboside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its role in plant metabolism and its effects on plant physiology.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Corymboside is similar to other flavonoid glycosides, such as:
Schaftoside: Another apigenin glycoside with similar antioxidant and anti-inflammatory properties.
Vitexin: A flavone glycoside with comparable biological activities.
Isovitexin: An isomer of vitexin with similar health benefits.
Uniqueness: this compound stands out due to its specific glycosylation pattern and its potent biological activities. Its unique structure allows it to interact with various molecular targets, making it a versatile compound for research and therapeutic applications .
Properties
CAS No. |
73543-87-0 |
|---|---|
Molecular Formula |
C26H28O14 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18-,21-,22+,23+,25-,26-/m0/s1 |
InChI Key |
OVMFOVNOXASTPA-RDMDIROFSA-N |
SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















